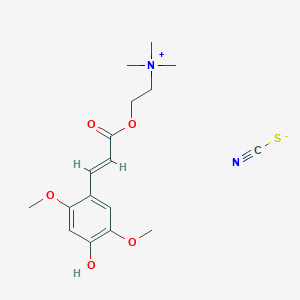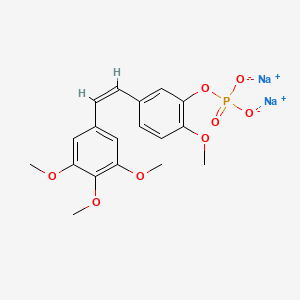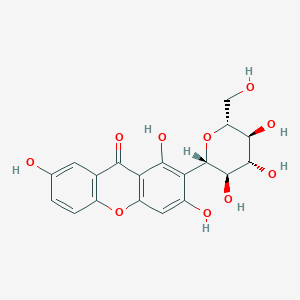
(S)-Erypoegin K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Erypoegin K is a naturally occurring flavonoid compound found in certain plants. It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound has garnered significant interest in the scientific community due to its unique chemical structure and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Erypoegin K typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chalcone intermediates, which undergo cyclization and subsequent functional group modifications to yield this compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques to ensure high yield and quality.
化学反应分析
Types of Reactions
(S)-Erypoegin K undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid form.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure, modifying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product and reaction efficiency.
Major Products
The major products formed from the reactions of this compound include oxidized flavonoids, dihydroflavonoids, and substituted flavonoid derivatives. These products can exhibit different biological activities and properties compared to the parent compound.
科学研究应用
(S)-Erypoegin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants, anti-inflammatory agents, and other bioactive compounds for pharmaceutical and nutraceutical applications.
作用机制
The mechanism of action of (S)-Erypoegin K involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways involved in cancer progression.
相似化合物的比较
(S)-Erypoegin K can be compared with other flavonoid compounds such as quercetin, kaempferol, and apigenin. While these compounds share similar structural features and biological activities, this compound is unique in its specific molecular interactions and potency in certain biological assays. The comparison highlights the distinct properties and potential advantages of this compound in various applications.
List of Similar Compounds
- Quercetin
- Kaempferol
- Apigenin
- Luteolin
- Myricetin
属性
分子式 |
C20H18O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(8S)-5-hydroxy-3-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)16-7-12-15(26-16)8-14(22)17-18(23)13(9-25-19(12)17)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3/t16-/m0/s1 |
InChI 键 |
GAYGJVDTHPROFS-INIZCTEOSA-N |
手性 SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O |
规范 SMILES |
CC(C)(C1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)


![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)


![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)
